molecular formula C60H72ClN4O4P B12042289 Cy5 Phosphoramidite

Cy5 Phosphoramidite

Cat. No.: B12042289
M. Wt: 979.7 g/mol
InChI Key: GWCNEDQILVVBDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5 Phosphoramidite is a derivative of cyanine dyes, specifically indodicarbocyanine, which is widely used as a fluorescent labeling reagent. This compound is particularly popular for its application in the synthesis of fluorescence-labeled oligonucleotides. Cyanine dyes, including this compound, are known for their high molecular extinction coefficients and strong fluorescence, making them valuable tools in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5 Phosphoramidite involves the functionalization of parent cyanine dyes with specific substituents to tune their hydrophobicity/hydrophilicity and electron-donating/withdrawing properties. The process typically includes the following steps :

    Synthesis of Parent Dyes: The parent cyanine dyes are synthesized with different substituents such as hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups.

    Functionalization: One of the pendant alkyl chains of the parent dye is functionalized with a monomethoxytrityl protective group.

    Phosphoramidite Conversion: The remaining hydroxyl-terminated N-propyl linker is rapidly converted to phosphoramidite, allowing direct incorporation into DNA sequences using automated DNA synthesis.

Industrial Production Methods

Industrial production of this compound involves automated chemical synthesis of oligonucleotides, which relies on phosphoramidites as the phosphate precursors. This method ensures high yields and efficient coupling, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of Cy5 Phosphoramidite involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The compound’s fluorescence properties are due to its high molecular extinction coefficient and strong emission, which make it an effective probe for various biological and chemical applications .

Biological Activity

Fluorescent Properties

Cy5 Phosphoramidite, when incorporated into oligonucleotides, exhibits distinct fluorescent characteristics:

  • Absorption maximum: ~650 nm
  • Emission maximum: ~670 nm
  • Emits bright red fluorescence

These properties make Cy5-labeled oligonucleotides highly detectable and quantifiable in various biological assays.

Sequence-Dependent Fluorescence

The fluorescence intensity of Cy5-labeled oligonucleotides is strongly influenced by the adjacent nucleotide sequence:

Nucleotide CompositionEffect on Fluorescence
Purine-rich sequencesHigher intensity
Pyrimidine-rich sequencesLower intensity
5' GuaninePromotes higher fluorescence
5' CytosineResults in lower fluorescence

In 3'-terminally labeled single-stranded DNA, Cy5 fluorescence can vary by up to 75% relative to the brightest sequence . This sequence-dependence is more pronounced in 3'-labeled ssDNA compared to 5'-labeled ssDNA .

Applications in Molecular Biology

This compound's biological activity is leveraged in various molecular biology techniques:

  • DNA Sequencing
  • Fluorescence in situ Hybridization (FISH)
  • Microarray Analysis
  • Real-time PCR

Case Study: FRET-based Assays

Cy5-labeled oligonucleotides are particularly useful in Fluorescence Resonance Energy Transfer (FRET) assays due to their compatibility with dark quenchers like BHQ-2 and Iowa Black RQ . This enables the development of highly sensitive probes where Cy5's fluorescence is quenched until a specific biological event occurs, triggering a detectable signal.

Synthesis and Incorporation

The biological activity of this compound is dependent on its successful incorporation into oligonucleotides. Key considerations include:

  • Storage and handling to prevent oxidation
  • Extended coupling times during oligonucleotide synthesis
  • Careful deprotection protocols to avoid dye degradation

Recent research has focused on developing substituted this compound derivatives to enhance its biological activity:

SubstituentEffect
n-hexyloxy (hex)Alters hydrophobicity
Triethylene glycol monomethylether (Peg)Modifies hydrophilicity
tert-butyl (tBu)Affects steric properties
Chloro (Cl)Influences electronic properties

These modifications aim to augment Cy5's ability to engage in delocalized excitonic coupling within DNA scaffolds .

Research Findings

  • In double-stranded DNA, Cy5 fluorescence is strongly associated with purines, with guanine being more relevant than adenine in promoting fluorescence .
  • The interaction between Cy5 and DNA bases extends beyond the immediately adjacent nucleotides, with effects observed up to several bases away from the dye .
  • The fluorescence intensity distribution of Cy5-labeled libraries adopts a sigmoidal shape, indicating a wide range of signal intensities depending on the adjacent sequence .
  • Recent synthesis of novel Cy5 analogues with different substituents at the 5,5'-positions has opened up possibilities for fine-tuning the dye's properties for specific biological applications .

Properties

Molecular Formula

C60H72ClN4O4P

Molecular Weight

979.7 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride

InChI

InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1

InChI Key

GWCNEDQILVVBDJ-UHFFFAOYSA-M

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Canonical SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.